N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chlorophenyl group and a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a CRAC channel inhibitor, which could have implications in cellular signaling and immune response.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as CRAC channels. These channels play a crucial role in calcium signaling within cells. By inhibiting these channels, the compound can modulate cellular processes and potentially exert therapeutic effects. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence calcium signaling is a key aspect of its mechanism of action.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-(1-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a propyl group.
N-(4-chlorophenyl)-N’-(2-methylphenyl)thiourea: Contains a thiourea group instead of a urea group.
N-(4-chlorophenyl)-N’-(3-fluoro-4-methylphenyl)urea: Similar structure but with a fluoro group in the 3-position of the methylphenyl group.
The uniqueness of N-[1-(4-chlorophenyl)propyl]-N’-(2-methylphenyl)urea lies in its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-15(13-8-10-14(18)11-9-13)19-17(21)20-16-7-5-4-6-12(16)2/h4-11,15H,3H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCYLYXBDDTEIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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